6-Chloro-11H-indolo[3,2-c]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-11H-indolo[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUTKSWQRTRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of Indoloquinolines as DYRK1A Kinase Inhibitors
Introduction: DYRK1A as a Therapeutic Target
Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in the development of the nervous system.[1] As a member of the CMGC superfamily of kinases, DYRK1A is unique in its activation mechanism; it undergoes autophosphorylation on a conserved tyrosine residue within its activation loop, which is a one-time event essential for its catalytic activity.[2][3] Following this, it functions as a constitutively active serine/threonine kinase.[2] The gene encoding DYRK1A is located on chromosome 21, within the Down Syndrome Critical Region (DSCR).[4][5] Its overexpression is strongly implicated in the cognitive deficits associated with Down syndrome and the early onset of Alzheimer's disease (AD)-like pathology.[3][4]
DYRK1A's pathological significance stems from its phosphorylation of numerous downstream substrates involved in neurodevelopment and neurodegeneration. A key substrate is the Tau protein; DYRK1A phosphorylation of Tau primes it for subsequent phosphorylation by GSK3β, a critical step in the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[2] Furthermore, DYRK1A is involved in signaling pathways that regulate cell proliferation and apoptosis, such as the ASK1-JNK pathway, and influences the production of amyloid-beta plaques.[6][7] This multifaceted involvement in neurodegenerative cascades makes the selective inhibition of DYRK1A a compelling therapeutic strategy.
DYRK1A Signaling Pathway Overview
The following diagram illustrates the central role of DYRK1A in key signaling pathways implicated in neurodegeneration.
Caption: Key signaling pathways modulated by DYRK1A.
The Emergence of Indoloquinolines as DYRK1A Inhibitors
The search for selective DYRK1A inhibitors has explored various chemical scaffolds, from natural products like harmine and Epigallocatechin 3-gallate (EGCG) to synthetic compounds like leucettines.[2][3] While these initial compounds were valuable as tool compounds, they often suffered from poor selectivity or undesirable off-target effects, such as harmine's potent inhibition of monoamine oxidase (MAO).[2] This necessitated the discovery of novel scaffolds with improved potency and selectivity.
A pivotal development in this area was the identification of the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold as a potent and selective inhibitor of DYRK1A.[3][8][9] This class of compounds competes with ATP in the kinase's binding pocket, and through systematic structure-activity relationship (SAR) studies, derivatives with low nanomolar potency and significant selectivity over closely related kinases have been developed.[3][9]
Structure-Activity Relationship (SAR) of Indoloquinoline Derivatives
The optimization of the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold was a classic medicinal chemistry endeavor. The rationale behind the experimental choices was to systematically probe different regions of the molecule to enhance its interaction with the DYRK1A ATP-binding site while potentially disrupting interactions with off-target kinases.
-
The Essential Carboxylic Acid: A crucial finding was the absolute requirement of the free carboxylic acid moiety at the 6-position. Esterification or removal of this group completely abolished inhibitory activity, indicating it forms a critical hydrogen bond or salt bridge interaction within the active site.[3][10]
-
Potency Enhancement at the 10-Position: Initial hits with no substitution at the 10-position had micromolar activity. The introduction of a halogen at this position led to a dramatic increase in potency. For instance, a 10-chloro derivative boosted potency by two orders of magnitude.[3] Further exploration revealed that a 10-iodo substitution yielded the most potent compounds, with IC50 values in the low nanomolar range.[3][8] This suggests the 10-position occupies a hydrophobic pocket where the larger, more polarizable iodine atom can form favorable interactions.
-
Steric Hindrance at the 8-Position: In contrast, placing substituents at the 8-position of the indoloquinoline core was detrimental to DYRK1A inhibition.[3] This steric exclusion suggests the 8-position is oriented towards a region of the ATP pocket that cannot accommodate additional bulk, a feature that can be exploited to gain selectivity against other kinases.
Caption: A typical workflow for kinase inhibitor discovery.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. [11]The rationale for choosing this method is its high sensitivity, broad dynamic range, and suitability for high-throughput screening.
Objective: To determine the IC50 value of an indoloquinoline compound against purified recombinant DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP solution (1 mM)
-
Kinase reaction buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
Test compound (serial dilutions in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add 1 µL of each dilution to the wells of the 384-well plate. Include control wells with 1 µL of DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (final concentration 100 µM), and the DYRKtide substrate.
-
Initiate Kinase Reaction: Add 10 µL of the master mix to each well. Then, add 10 µL of a solution containing the DYRK1A enzyme to all wells except the "no enzyme" background controls. The final reaction volume is 21 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes. The precise time should be within the linear range of the enzyme kinetics, determined in preliminary experiments.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by DYRK1A into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence of the plate using a luminometer with an integration time of 0.5-1 second.
-
Data Analysis: Subtract the background (no enzyme) signal from all wells. Normalize the data relative to the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value. [12]
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol validates that the inhibitor can penetrate the cell membrane and engage its target, DYRK1A, to produce a functional downstream effect. [13]The choice of measuring Tau phosphorylation is directly relevant to the therapeutic hypothesis for Alzheimer's disease.
Objective: To measure the inhibition of DYRK1A-mediated Tau phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmids for human DYRK1A and human Tau
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-DYRK1A, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfection: Co-transfect the cells with plasmids encoding DYRK1A and Tau using a suitable transfection reagent according to the manufacturer's protocol. This forces the overexpression of both the kinase and its substrate in the same cells.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the indoloquinoline inhibitor or DMSO as a vehicle control. Incubate the cells for an additional 12-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Tau (Thr212) and total-Tau overnight at 4°C. The ratio of phospho-Tau to total-Tau is the key readout.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Perform densitometry analysis on the Western blot bands. For each sample, calculate the ratio of the phospho-Tau signal to the total-Tau signal. Normalize these ratios to the vehicle-treated control to determine the percent inhibition of Tau phosphorylation at each compound concentration.
Conclusion and Future Perspectives
The discovery of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid and its analogs represents a significant advancement in the development of selective DYRK1A inhibitors. [3][8]The rigorous SAR campaign, guided by detailed biochemical and cellular assays, has elucidated the key structural features required for high-potency inhibition. These compounds serve as powerful chemical probes to further investigate the complex biology of DYRK1A and as promising starting points for therapeutic development for neurodegenerative disorders like Down syndrome and Alzheimer's disease. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these indoloquinoline leads to advance them toward clinical evaluation.
References
- Vertex AI Search. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors.
- Vertex AI Search. (2022). Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A.
- National Institutes of Health. (n.d.). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. PMC.
- MDPI. (2019). Structural Modifications of Nature-Inspired Indoloquinolines: A Mini Review of Their Potential Antiproliferative Activity.
- Vertex AI Search. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
- Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors.
- MDPI. (n.d.). Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study.
- MedlinePlus. (2017). DYRK1A gene.
- ACS Publications. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- Frontiers. (n.d.). Editorial: The role of inflammasome in neuroinflammation and neurodegeneration.
- MDPI. (n.d.). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II.
- SpringerLink. (2015). 10-Iodo-11H‑indolo[3,2‑c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- Promega Corporation. (n.d.). DYRK1A Kinase Assay Protocol.
- ACS Publications. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- PubMed Central. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for DYRK1A Overview.
- Wikipedia. (n.d.). DYRK1A.
- National Center for Biotechnology Information. (n.d.). DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [human].
- ResearchGate. (2025). (PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- PubMed Central. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors.
Sources
- 1. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DYRK1A - Wikipedia [en.wikipedia.org]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: The role of inflammasome in neuroinflammation and neurodegeneration [frontiersin.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com.br [promega.com.br]
- 12. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
potential therapeutic targets of indolo[3,2-c]quinoline
An In-Depth Technical Guide to the Therapeutic Targets of Indolo[3,2-c]quinoline Scaffolds
Executive Summary
The indolo[3,2-c]quinoline core is a planar, tetracyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a privileged scaffold, its rigid structure is adept at participating in various biological interactions, including π-π stacking and hydrogen bonding, making it an ideal candidate for targeting key macromolecules involved in disease pathogenesis[1][2]. This guide provides a detailed exploration of the known and derivatives, with a primary focus on their applications in oncology and infectious diseases. We will dissect the molecular mechanisms of action, present validated experimental protocols for target identification, and analyze structure-activity relationships. The principal mechanisms discussed include DNA intercalation, dual inhibition of topoisomerase I and II, and modulation of cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs)[3][4]. By synthesizing data from preclinical studies, this document aims to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics based on this versatile chemical scaffold.
The Indolo[3,2-c]quinoline Scaffold: A Privileged Heterocyclic System
Chemical Structure and Properties
The indolo[3,2-c]quinoline scaffold is composed of an indole ring fused to a quinoline moiety, creating a rigid, planar aromatic system. This planarity is a critical determinant of its primary biological activities, as it facilitates insertion between the base pairs of DNA (intercalation)[1][3]. The nitrogen atoms within the heterocyclic rings can act as hydrogen bond acceptors or donors, while the extended aromatic surface allows for potent π-π stacking and hydrophobic interactions with biological targets[2]. These structural features enable indolo[3,2-c]quinolines to bind with high affinity to nucleic acids and the active sites of various enzymes, establishing them as a versatile foundation for drug design.
Significance in Medicinal Chemistry
The broader indoloquinoline class of compounds, including isomers like indolo[3,2-b]quinoline (e.g., the natural alkaloid cryptolepine), has a well-documented history of potent biological activity, particularly in antimalarial and anticancer applications[5]. Synthetic derivatives of the indolo[3,2-c]quinoline core have demonstrated significant cytotoxic effects against a range of human cancer cell lines, often with potencies in the high nanomolar to low micromolar range[3]. The scaffold's synthetic tractability allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for modern drug discovery campaigns.
Primary Therapeutic Targets in Oncology
The anticancer activity of indolo[3,2-c]quinoline derivatives is multifactorial, arising from their ability to engage several critical cellular targets simultaneously. This polypharmacological profile is advantageous in oncology, where targeting multiple nodes in cancer signaling pathways can overcome resistance and improve therapeutic efficacy.
DNA Intercalation: A Foundational Mechanism
The planar nature of the indolo[3,2-c]quinoline ring system is a strong predictor of its ability to function as a DNA intercalator. This mechanism involves the non-covalent insertion of the flat aromatic molecule between the base pairs of the DNA double helix.
Mechanism of Action: Intercalation physically disrupts the structure of DNA, causing it to unwind and lengthen. This structural perturbation directly interferes with fundamental cellular processes that rely on DNA as a template: replication and transcription. By obstructing the progression of DNA and RNA polymerases, intercalating agents effectively halt cell proliferation and protein synthesis, ultimately triggering apoptotic cell death. While this is a powerful anticancer mechanism, a lack of sequence specificity can lead to off-target effects. However, some indoloquinoline derivatives have shown preferential binding to G-quadruplex DNA structures, which are overrepresented in the telomeres and promoter regions of oncogenes, suggesting a potential avenue for improved selectivity[5].
Caption: Mechanism of DNA Intercalation by Indolo[3,2-c]quinoline.
Experimental Protocol: DNA Intercalation Assessment via Ethidium Bromide (EtBr) Fluorescence Quenching
This protocol is designed to provide evidence of an intercalative binding mode by measuring the displacement of a known intercalator, EtBr, from DNA.
-
Preparation of Reagents:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Determine the concentration spectrophotometrically.
-
Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.
-
Prepare a stock solution of the test indolo[3,2-c]quinoline compound in DMSO.
-
-
Assay Procedure:
-
In a quartz cuvette, prepare a solution containing a fixed concentration of ctDNA and EtBr. Allow this to incubate for 5-10 minutes to ensure complete binding, which results in a high fluorescence signal.
-
Measure the baseline fluorescence emission of the ctDNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add incremental aliquots of the test compound to the cuvette. After each addition, mix gently and allow to equilibrate for 2-3 minutes.
-
Measure the fluorescence emission after each addition.
-
-
Data Analysis and Interpretation:
-
Causality: If the test compound is an intercalator, it will compete with EtBr for binding sites within the DNA helix. This displacement releases EtBr into the aqueous buffer, where its fluorescence is significantly quenched.
-
Plot the fluorescence intensity as a function of the test compound concentration. A dose-dependent decrease in fluorescence indicates competitive displacement of EtBr and provides strong evidence for an intercalative binding mode.
-
Inhibition of DNA Topoisomerases I and II
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication and transcription. By targeting these enzymes, cancer cells can be selectively killed. Indolo[3,2-c]quinoline derivatives have been identified as dual inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II)[4].
Mechanism of Action: These compounds do not inhibit the enzymes directly but act as "topoisomerase poisons." They bind to the transient enzyme-DNA complex (the "cleavable complex") that forms when the topoisomerase nicks the DNA strand(s). This binding stabilizes the complex, preventing the enzyme from re-ligating the DNA break. The accumulation of these stabilized cleavable complexes leads to permanent DNA strand breaks when encountered by replication forks, which in turn activates cell cycle arrest and apoptosis[4][6].
Caption: Workflow for Topoisomerase Relaxation Assay.
Experimental Protocol: Topoisomerase I/II DNA Relaxation Assay
This assay directly measures the enzymatic activity of topoisomerases and their inhibition by test compounds.
-
Reaction Setup:
-
In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the indolo[3,2-c]quinoline test compound or a known inhibitor (e.g., Camptothecin for Topo I, Doxorubicin for Topo II).
-
Causality: Supercoiled DNA is used as the substrate because it has a compact structure and migrates quickly through an agarose gel. The enzymatic action of topoisomerase relaxes the supercoils, resulting in a slower-migrating "relaxed" form.
-
Initiate the reaction by adding a specific unit of Topo I or Topo II enzyme. Include a "no enzyme" control and a "no inhibitor" control.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution containing SDS and Proteinase K. The SDS denatures the enzyme, and Proteinase K digests it, releasing it from the DNA. This is critical for visualizing the DNA on the gel.
-
-
Analysis via Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., EtBr or SYBR Safe).
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualize the DNA bands under UV light. The supercoiled form will migrate fastest, followed by the relaxed form.
-
-
Data Interpretation:
-
In the "no inhibitor" control, the supercoiled DNA band should be fully converted to the relaxed form.
-
A potent inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band in a dose-dependent manner.
-
Quantify the percentage of supercoiled DNA at each inhibitor concentration using densitometry to calculate an IC50 value.
-
Table 1: Inhibitory Activity of Indolo[3,2-c]quinoline Derivatives on Topoisomerases
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5g | Topoisomerase I | 2.9 | Camptothecin | 1.64 | [4] |
| 8 | Topoisomerase II | 6.82 | Doxorubicin | 6.49 | [4] |
Modulation of Cell Cycle Progression via Kinase Inhibition
Beyond direct DNA damage, indolo[3,2-c]quinolines can also target the cellular machinery that controls cell division, notably cyclin-dependent kinases (CDKs).
Mechanism of Action: CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle through distinct phases (G1, S, G2, M). Dysregulation of CDK activity is a hallmark of cancer. Certain indolo[3,2-c]quinolines have been shown to inhibit the cdk2/cyclin E complex[3]. This complex is crucial for the G1 to S phase transition. Inhibition of CDK2 prevents the phosphorylation of key substrates like the retinoblastoma protein (pRb), thereby blocking entry into the S phase (the DNA synthesis phase) and inducing cell cycle arrest.
Caption: Inhibition of G1/S Transition by Targeting CDK2.
Table 2: Cytotoxicity of Indolo[3,2-c]quinolines Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 Range | Source |
| Metal-free indolo[3,2-c]quinolines | Various | High nM | [3] |
| 6-amino-11H-indolo[3,2-c]quinoline derivatives | MV4-11 (Leukemia) | < 0.9 µM | [4] |
| Pyrano[3,2-c]quinoline derivatives | Hep-G2 (Liver), MCF-7 (Breast) | Moderate to Strong | [7] |
Potential Targets in Infectious Diseases
The structural motifs of indoloquinolines also make them effective against various pathogens.
Antimalarial Activity: Interference with Heme Detoxification
While extensively studied in the indolo[3,2-b]quinoline isomer cryptolepine, this mechanism is highly relevant to the broader class.
Mechanism of Action: The malaria parasite, Plasmodium falciparum, digests host hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin). Indoloquinolines are believed to inhibit this crucial detoxification process[5][8]. They may cap the growing hemozoin crystal or form a complex with heme, preventing its polymerization. The resulting buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite[8].
Antibacterial Targets: DNA Gyrase
Related scaffolds have demonstrated activity against bacterial topoisomerases, suggesting a potential avenue for indolo[3,2-c]quinolines.
Mechanism of Action: Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans, making it an excellent antibacterial target. Some indolizinoquinolinedione compounds, which share structural similarities, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA gyrase. This suggests that indolo[3,2-c]quinolines could be explored as potential inhibitors of this enzyme.
Future Directions and Therapeutic Outlook
The indolo[3,2-c]quinoline scaffold is a validated platform for the development of potent therapeutic agents. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications are needed to enhance target-specific potency and selectivity, thereby minimizing off-target toxicity.
-
Dual-Targeting and Polypharmacology: The inherent ability of these compounds to engage multiple targets should be rationally exploited. Designing derivatives that optimally inhibit both topoisomerases and specific kinases could lead to synergistic anticancer effects.
-
Pharmacokinetic Optimization: Efforts must be directed toward improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo efficacy and eventual clinical development. Conjugating the scaffold with other molecules, such as hydroxycinnamic acids, has shown promise in improving binding and selectivity[6].
By leveraging a deep understanding of its molecular targets, the indolo[3,2-c]quinoline scaffold holds immense promise for the generation of next-generation therapies for cancer and infectious diseases.
References
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
- Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Rel
- The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evalu
- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.
- Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. PMC - NIH.
- Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025).
- Review on recent development of quinoline for anticancer activities.
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
- Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 4. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations | MDPI [mdpi.com]
- 6. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 6-Chloro-11H-indolo[3,2-c]quinoline in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-11H-indolo[3,2-c]quinoline and its derivatives in cancer cell line studies. This document outlines the compound's mechanism of action, provides detailed protocols for its application in key cellular assays, and presents a summary of its cytotoxic effects.
Introduction
This compound is a heterocyclic compound belonging to the indoloquinoline class, a group of molecules that has garnered significant interest in oncology research due to their potent anti-cancer properties. The rigid, planar structure of the indoloquinoline scaffold allows for intercalation into DNA and interaction with various enzymatic targets, leading to the disruption of cancer cell proliferation and survival. These compounds and their derivatives have been shown to exhibit cytotoxic effects across a range of cancer cell lines, including leukemia, lung, and colon cancers.[1] Their multi-faceted mechanism of action, which can include kinase inhibition and induction of apoptosis, makes them compelling candidates for further investigation as potential therapeutic agents.
Mechanism of Action: A Multi-Targeted Approach
The anti-cancer activity of this compound and its analogs is not attributed to a single mode of action but rather to a combination of effects on crucial cellular processes. The primary mechanisms include:
-
DNA Intercalation: The planar aromatic structure of the indoloquinoline core allows it to insert between the base pairs of DNA. This physical obstruction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Studies on related 6-amino-11H-indolo[3,2-c]quinoline derivatives have demonstrated significant DNA binding constants, supporting this intercalative mechanism.[1]
-
Kinase Inhibition: Derivatives of 11H-indolo[3,2-c]quinoline have been identified as inhibitors of various protein kinases that are often dysregulated in cancer. Notably, they have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2][3] Inhibition of these kinases can disrupt cell cycle progression and other signaling pathways vital for cancer cell growth.
-
Induction of Apoptosis: A key outcome of treatment with indoloquinoline derivatives is the induction of programmed cell death, or apoptosis. This is often a consequence of the upstream effects on DNA and kinase activity. Evidence suggests that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and loss of mitochondrial membrane potential.
-
Modulation of Key Signaling Pathways: Research on structurally similar compounds has revealed their ability to modulate critical cancer-related signaling pathways. For instance, a derivative of indolo[2,3-b]quinoline has been shown to exert its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, related isoquinoline compounds have been demonstrated to induce apoptosis through the activation of MAPK (p38 and JNK) signaling and the downregulation of the c-Myc oncogene in leukemia cells.[5]
Postulated Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the anti-cancer effects of this compound, synthesized from findings on related compounds.
Caption: Postulated mechanism of this compound in cancer cells.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MV4-11)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Experimental Workflow Diagram
Sources
- 1. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro Cytotoxicity of Indolo[3,2-c]quinolines: A Practical Guide for Drug Discovery
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Indolo[3,2-c]quinolines
Indolo[3,2-c]quinolines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their potent biological activities.[1][2] These compounds, which are structurally related to the natural alkaloid isocryptolepine, have demonstrated a range of effects, including anti-malarial, anti-pancreatic cancer, and broad cytotoxic activities against various cancer cell lines.[1][3][4] The planar nature of the indolo[3,2-c]quinoline core allows it to intercalate with DNA, a primary mechanism contributing to its cytotoxic effects.[1][2][3] Some derivatives have also been shown to inhibit enzymes crucial for cell proliferation, such as cyclin-dependent kinases (cdks).[1] Given their therapeutic potential, particularly in oncology, robust and reliable methods for evaluating their in vitro cytotoxicity are paramount for advancing these compounds through the drug discovery pipeline.
This comprehensive guide provides detailed protocols for assessing the in vitro cytotoxicity of indolo[3,2-c]quinolines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices. We will delve into two widely accepted and complementary colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content. By understanding and implementing these protocols, researchers can accurately determine the half-maximal inhibitory concentration (IC50) of their indolo[3,2-c]quinoline compounds, a critical parameter for structure-activity relationship (SAR) studies and lead compound selection.
Chapter 1: Foundational Considerations for a Robust Cytotoxicity Study
Before embarking on any cytotoxicity assay, several key factors must be considered to ensure the generation of meaningful and reproducible data. These foundational elements are crucial for the self-validating nature of the described protocols.
Selection of Appropriate Cell Lines
The choice of cell lines is contingent on the therapeutic target of the indolo[3,2-c]quinoline derivatives. For general anticancer screening, a panel of cell lines representing different tumor types is recommended. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose, encompassing cell lines from leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and brain.[5][6][7][8]
It is also beneficial to include a non-cancerous cell line, such as human fibroblasts, to assess the selectivity of the compounds and their potential for off-target toxicity.[4][9] Established murine and human fibroblast cell lines are frequently used in cytotoxicity testing.[9] All cell lines should be obtained from a reputable cell bank, such as the American Type Culture Collection (ATCC), to ensure their identity and a contamination-free status.[10]
Cell Culture and Maintenance
Proper cell culture technique is the bedrock of any cell-based assay. Adherence to aseptic techniques is mandatory to prevent microbial contamination, which can interfere with assay results.[11] Cells should be cultured in the recommended medium, supplemented with the appropriate concentration of fetal bovine serum (FBS) and other necessary reagents.[5][12] It is crucial to maintain cells in their logarithmic growth phase and to ensure they are healthy and have a normal morphology before seeding for an experiment. Detailed cell culture guides are available from sources like ATCC.[10][13][14]
Compound Handling and Solubilization
Indolo[3,2-c]quinolines, like many organic compounds, are often poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent used to prepare stock solutions of these compounds.[4][15] It is essential to determine the maximum concentration of DMSO that is non-toxic to the chosen cell lines, which is typically below 0.5% (v/v). A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) must be included in every experiment to account for any solvent-induced effects.
Chapter 2: The MTT Assay - A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[15][16]
Principle of the MTT Assay
In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, water-insoluble formazan product.[15] This conversion only occurs in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[15]
.dot
Caption: Principle of the MTT assay.
Detailed Protocol for the MTT Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Indolo[3,2-c]quinoline compounds
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of the indolo[3,2-c]quinoline compounds in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration.
Formula for Percentage Cell Viability:
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).[17][18][19]
Chapter 3: The Sulforhodamine B (SRB) Assay - A Measure of Cellular Protein
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[20][21] It is a reliable and reproducible alternative to the MTT assay.
Principle of the SRB Assay
Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[20] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[20][21]
.dot
Caption: Workflow of the SRB assay.
Detailed Protocol for the SRB Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Indolo[3,2-c]quinoline compounds
-
DMSO (cell culture grade)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described for the MTT assay (Section 2.2, steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[22]
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with deionized water.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of the SRB solution to each well.
-
Incubate the plate at room temperature for 30 minutes.[20]
-
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 1% acetic acid to remove any unbound dye.[20]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[20]
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 515 nm using a microplate reader.
-
Data Analysis and Interpretation
The data analysis for the SRB assay is identical to that of the MTT assay. The percentage of cell viability is calculated using the absorbance values, and the IC50 is determined from the dose-response curve.
Chapter 4: Data Presentation and Troubleshooting
Summarizing Quantitative Data
For clear comparison of the cytotoxic activity of different indolo[3,2-c]quinoline derivatives, the calculated IC50 values should be presented in a structured table.
| Compound ID | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Non-cancerous Cell Line IC50 (µM) | Selectivity Index (SI) |
| IQ-1 | 1.5 ± 0.2 | 2.3 ± 0.4 | > 50 | > 33.3 |
| IQ-2 | 0.8 ± 0.1 | 1.1 ± 0.3 | 25.6 ± 3.1 | 32.0 |
| Doxorubicin | 0.1 ± 0.02 | 0.15 ± 0.03 | 1.2 ± 0.2 | 12.0 |
| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS.[23] |
| Low signal or poor dynamic range | Suboptimal cell number, insufficient incubation time, incorrect wavelength for reading. | Optimize cell seeding density for each cell line. Ensure adequate incubation times for compound treatment and dye reduction/binding. Verify the correct filter settings on the microplate reader. |
| High background in MTT assay | Contamination (bacterial or fungal), interference from the test compound. | Maintain strict aseptic technique. Test the compound for its ability to directly reduce MTT in a cell-free system.[11][24] |
| Inconsistent formazan crystal formation | Cell stress or death due to factors other than the compound. | Ensure optimal cell culture conditions. Check for signs of contamination. |
Conclusion: A Pathway to Advancing Indolo[3,2-c]quinoline-Based Therapeutics
The MTT and SRB assays are powerful, reliable, and cost-effective methods for the in vitro evaluation of the cytotoxic potential of novel indolo[3,2-c]quinoline derivatives. By following the detailed protocols and considering the critical experimental factors outlined in this guide, researchers can generate high-quality, reproducible data. This information is indispensable for elucidating structure-activity relationships, identifying lead compounds with potent and selective anticancer activity, and ultimately, advancing the development of this promising class of molecules into novel therapeutics for the benefit of patients.
References
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
-
The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024). MDPI. Retrieved from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Institutes of Health. Retrieved from [Link]
-
NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
-
How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. Retrieved from [Link]
-
Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. (2014). PubMed. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved from [Link]
-
ATCC ANIMAL CELL CULTURE GUIDE. (n.d.). On Science. Retrieved from [Link]
-
In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (n.d.). MDPI. Retrieved from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). PubMed. Retrieved from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. (2019). PubMed. Retrieved from [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Institutes of Health. Retrieved from [Link]
-
A new methodology for the synthesis of indolo[3,2-c]quinolines 197–199. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. (2025). ResearchGate. Retrieved from [Link]
-
Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. (n.d.). PubMed Central. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
struggling with MTT assay. (n.d.). Reddit. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]
-
Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Cancer Research. Retrieved from [Link]
-
How can I calculate IC50 from mtt results? (2015). ResearchGate. Retrieved from [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. (n.d.). MDPI. Retrieved from [Link]
-
NCI-60. (n.d.). Wikipedia. Retrieved from [Link]
-
SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved from [Link]
-
What are the model cell lines for studying an anticancer compound? (2014). ResearchGate. Retrieved from [Link]
-
ATCC animal cell culture guide : tips and techniques for continuous cell lines. (n.d.). National Library of Medicine Institution. Retrieved from [Link]
-
Quinine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. onscience.es [onscience.es]
- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. canvaxbiotech.com [canvaxbiotech.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting indolo[3,2-c]quinoline synthesis reaction yield
Welcome to the technical support resource for the synthesis of indolo[3,2-c]quinolines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, grounded in mechanistic principles to explain not just what to do, but why it works.
Troubleshooting Guide: Diagnosing and Solving Yield Issues
This section addresses specific, common problems encountered during the synthesis of the indolo[3,2-c]quinoline core.
Q1: My Friedländer-type condensation reaction is resulting in low or no desired indolo[3,2-c]quinoline product. What are the likely causes and how can I fix it?
Low yields in Friedländer annulation or related cyclizations are a frequent issue. The root cause often lies in one of three areas: the stability of the starting materials, the efficacy of the catalyst, or suboptimal reaction conditions.
Causality and Mechanistic Insight: The classic Friedländer synthesis involves an aldol condensation between a 2-aminoaryl ketone (or aldehyde) and a compound with an active methylene group, followed by a cyclizing dehydration.[1] Each step has specific requirements that, if unmet, can halt the reaction or lead to side products. For instance, 2-aminoaryl aldehydes can be unstable, while harsh basic or acidic conditions can promote unwanted self-condensation of the methylene partner.[1][2]
Systematic Troubleshooting Steps:
-
Assess Starting Material Integrity:
-
2-Aminoaryl Ketone/Aldehyde Stability: These precursors can be prone to oxidation or self-condensation. It is often preferable to generate the amine in situ. A highly effective strategy is to start with the corresponding stable 2-nitroaryl ketone and perform a reductive cyclization. Using iron powder in acetic acid (Fe/AcOH) is a mild and efficient method to reduce the nitro group, allowing for a domino nitro reduction-Friedländer heterocyclization in one pot.[2]
-
Active Methylene Compound: Ensure the purity of your ketone, β-keto-ester, or other methylene partner. Self-condensation under basic conditions is a common side reaction.[1]
-
-
Evaluate the Catalytic System:
-
Traditional vs. Modern Catalysts: While strong acids (H₂SO₄) or bases (KOH, NaOH) are traditional catalysts, they can be too harsh, leading to degradation.[1] Modern methods offer milder and more efficient alternatives.[3] Consider screening catalysts like p-toluenesulfonic acid (PTSA), iodine, or gold(III) complexes, which can promote the reaction under less aggressive conditions.[1]
-
Catalyst Loading & Activity: Ensure your catalyst is fresh and active. If you suspect catalyst deactivation, try increasing the loading (e.g., from 5 mol% to 10 mol%) or using a freshly opened bottle.[3]
-
-
Optimize Reaction Conditions:
-
Temperature Control: High temperatures can promote side reactions and decomposition.[3] Start at a moderate temperature (e.g., 80 °C) and increase incrementally, monitoring the reaction by TLC or LC-MS. For some modern catalytic systems, temperatures as low as 50 °C have proven optimal.[3]
-
Solvent Choice: The solvent must solubilize your reactants while being compatible with the reaction conditions. While high-boiling point solvents like DMF or toluene are common, consider greener alternatives. Water, especially with a water-soluble catalyst like choline hydroxide, can be surprisingly effective.[3] In some cases, solvent-free conditions using an ionic liquid as both catalyst and medium can provide excellent results.[1]
-
Microwave Irradiation: Using microwave synthesis can dramatically shorten reaction times and often improve yields by ensuring rapid, uniform heating.[4] However, care must be taken to avoid localized overheating, which can degrade products.[3]
-
Troubleshooting Workflow: Friedländer Synthesis
Caption: Troubleshooting flowchart for low-yield Friedländer synthesis.
Q2: My Palladium-catalyzed intramolecular cyclization to form the indolo[3,2-c]quinoline core is failing. What are the critical parameters to check?
Palladium-catalyzed reactions, such as intramolecular Buchwald-Hartwig or Heck-type arylations, are powerful but highly sensitive to reaction parameters. Failure typically points to issues with the catalyst's active state, the reaction atmosphere, or the choice of reagents.
Causality and Mechanistic Insight: These reactions rely on a Pd(0)/Pd(II) catalytic cycle.[5] The cycle begins with the oxidative addition of Pd(0) to an aryl halide. This step is often rate-limiting and sensitive to the ligand bound to the palladium. The subsequent steps, such as intramolecular C-N or C-C bond formation and reductive elimination, regenerate the active Pd(0) catalyst. If any step in this cycle is inhibited—for example, by oxygen oxidizing the Pd(0) state, or by an incorrect base failing to facilitate the key bond formation—the reaction will stall.[5][6]
Systematic Troubleshooting Steps:
-
Verify the Integrity of the Catalytic System:
-
Catalyst & Pre-catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that must be reduced in situ to the active Pd(0) species. Ensure your pre-catalyst is not old or decomposed. The phosphine ligands often serve as the reductant.
-
Ligand Choice: The ligand is critical. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For C-N cyclizations, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. Screen a panel of ligands to find the optimal one for your specific substrate.
-
Base Selection: The base is not merely a proton scavenger; it is mechanistically involved in the reductive elimination or transmetalation step. Weakly coordinating bases are often best. Common choices include Cs₂CO₃, K₃PO₄, and K₂CO₃. The choice of base can be critical and substrate-dependent.[5]
-
-
Ensure Rigorously Inert Conditions:
-
Oxygen Exclusion: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze starting materials or intermediates. Use anhydrous solvents and flame-dry your glassware before use.
-
-
Check Reagent and Substrate Quality:
-
Substrate Purity: Ensure your precursor (e.g., an o-haloanilino-quinoline) is pure. Impurities can poison the catalyst.
-
Solvent Purity: Use high-purity, anhydrous solvents. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.
-
Data-Driven Optimization: Catalyst System Screening
When troubleshooting, a systematic screen of parameters is more effective than random changes. Below is a sample table illustrating how to structure a screen for a problematic intramolecular C-N cyclization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc (2) | DMF | 100 | <5 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 75 |
| 3 | Pd₂(dba)₃ (2.5) | RuPhos (10) | K₃PO₄ (2) | Toluene | 110 | 68 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 55 |
This table demonstrates a hypothetical optimization. Your results will vary. The data clearly shows that moving from a simple PPh₃ ligand to a more specialized Buchwald-Hartwig ligand (XPhos) and a stronger, non-nucleophilic base (Cs₂CO₃) dramatically improved the yield.
Palladium Catalytic Cycle
Caption: A simplified Pd(0)/Pd(II) catalytic cycle for intramolecular arylation.
Frequently Asked Questions (FAQs)
Q3: How should I approach the purification of my final indolo[3,2-c]quinoline product?
Purification can be challenging due to the planar, often poorly soluble nature of the indoloquinoline core.
-
Primary Method: Flash Column Chromatography: This is the most common method.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Start with a low polarity and gradually increase it to elute your product.
-
Tailing: The basic nitrogen atoms in the core can cause tailing on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N) or add a small amount (~0.5-1%) of Et₃N or ammonia solution to your eluent.
-
-
Secondary Method: Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be used for final polishing. Finding a suitable solvent system can be difficult. Try screening solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.
-
Work-up Procedure: Before purification, a standard aqueous work-up is crucial.[7] After the reaction is complete, quench it (e.g., with saturated aq. NH₄Cl), extract the product into an organic solvent (like EtOAc or DCM), wash the combined organic layers with water and brine, and then dry over anhydrous Na₂SO₄ or MgSO₄ before concentrating.[7][8]
Q4: I am seeing two regioisomers in my product mixture. How can I improve selectivity?
The formation of regioisomers is a common issue, particularly in Fischer indole syntheses or Friedländer reactions with unsymmetrical ketones.[1][7]
-
For Fischer Indole Synthesis: The reaction of an arylhydrazine with an unsymmetrical ketone (like a 2-substituted cyclohexanone) can lead to two different indole isomers. The regioselectivity is influenced by the steric and electronic nature of the substituents and the acidity of the catalyst.
-
Solution: Screen different acid catalysts (e.g., PPA, PTSA, ZnCl₂). Sometimes, changing the solvent can also influence the isomeric ratio. Unfortunately, in some cases, a mixture is unavoidable and requires careful chromatographic separation.[7]
-
-
For Friedländer Synthesis: Using an unsymmetrical ketone with two different α-methylene groups can lead to two different quinoline products.
-
Solution: One of the most effective ways to control regioselectivity is to use a starting material that blocks one of the reactive sites, for instance, by introducing a phosphoryl group on one α-carbon, which can be removed later.[1] Alternatively, specific amine catalysts or the use of ionic liquids have been reported to improve regioselectivity.[1]
-
Q5: What is a reliable protocol for screening reaction conditions for a new substrate?
When developing a synthesis for a new indolo[3,2-c]quinoline derivative, a systematic approach to optimization is key. High-throughput experimentation (HTE) tools are ideal, but a manual screen can be performed effectively.
Protocol: Small-Scale Manual Reaction Screen
This protocol is designed for a palladium-catalyzed C-N cyclization but can be adapted for other reaction types.
-
Preparation:
-
Prepare a stock solution of your starting material in an anhydrous solvent (e.g., dioxane).
-
Prepare stock solutions of your internal standard (e.g., dodecane) in the same solvent.
-
Use small reaction vials (e.g., 2 mL) with stir bars, arranged in a heating block.
-
-
Array Setup (Example for Base Screening):
-
To each of 4 labeled vials, add the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃) and ligand (e.g., 4.4 mol% XPhos).
-
To Vial 1, add Base A (e.g., Cs₂CO₃, 2 equiv.).
-
To Vial 2, add Base B (e.g., K₃PO₄, 2 equiv.).
-
To Vial 3, add Base C (e.g., K₂CO₃, 2 equiv.).
-
To Vial 4, add Base D (e.g., LHMDS, 2 equiv.).
-
-
Reaction Execution:
-
Seal the vials and purge with argon.
-
Using a syringe, add the stock solution of the starting material and internal standard to each vial.
-
Place the vials in the pre-heated block (e.g., 100 °C) and stir for the desired time (e.g., 12 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each vial, dilute it, and filter it.
-
Analyze by LC-MS or GC-MS to determine the conversion and relative yield of the product versus the internal standard.
-
-
Iteration:
-
Based on the best-performing base, set up a new array to screen different ligands, solvents, or temperatures.
-
This methodical approach allows you to efficiently identify the optimal conditions for your specific substrate, saving time and resources.
References
-
Gellis, A., et al. (2009). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. PubMed Central. [Link]
-
Sezgin, F. M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Al-Mokhanam, A. A., et al. (2023). A new methodology for the synthesis of indolo[3,2-c]quinolines 197–199. ResearchGate. [Link]
-
Gandin, V., et al. (2014). Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. PubMed Central. [Link]
-
Musso, L., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. ResearchGate. [Link]
-
Piska, K., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI. [Link]
-
Jia, X., et al. (2020). Tunable Synthesis of Indolo[3,2- c ]quinolines or 3-(2-Aminophenyl)quinolines via Aerobic/Anaerobic Dimerization of 2-Alkynylanilines. ResearchGate. [Link]
-
Iranfar, S., et al. (2024). An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. RSC Publishing. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Shinde, S. B., et al. (2015). A convenient synthetic approach to 11H-indolo[3,2-c]quinoline framework via Friedlander condensation and Cadogan cyclization. ResearchGate. [Link]
-
Majumder, U., et al. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
-
Langer, P., et al. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]
-
Sharma, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Varvounis, G., et al. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Indolo[3,2-c]quinoline Isomers
Welcome to the dedicated technical support center for navigating the complexities of indolo[3,2-c]quinoline isomer purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating specific isomers from this vital class of heterocyclic compounds. The structural rigidity and subtle electronic differences between indolo[3,2-c]quinoline isomers often lead to significant purification hurdles, including co-elution and on-column degradation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. The methodologies described herein are grounded in established chromatographic theory and practical laboratory experience to ensure robust and reproducible results.
Section 1: Troubleshooting Guide for Common Purification Challenges
This section addresses the most frequently encountered problems during the purification of indolo[3,2-c]quinoline isomers. Each issue is presented with potential causes and a step-by-step guide to resolution.
Issue 1: Co-elution of Regioisomers in Reverse-Phase HPLC
Scenario: You have synthesized a substituted indolo[3,2-c]quinoline, and TLC analysis suggests the presence of multiple products. However, on your standard C18 reverse-phase HPLC method, you observe a single, broad peak, or peaks with significant tailing or shouldering, indicating co-elution of regioisomers (e.g., 2-chloro vs. 3-chloro substitution).
Causality: Regioisomers of indolo[3,2-c]quinoline often possess very similar polarity and hydrophobic character, leading to poor separation on standard achiral stationary phases. The planar nature of the fused ring system results in comparable interactions with the C18 stationary phase.
Troubleshooting Protocol:
-
Confirm Co-elution:
-
Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. A non-homogenous peak, where the UV-Vis spectrum varies across the peak, is a strong indicator of co-elution.[1]
-
If available, couple your HPLC to a mass spectrometer (LC-MS). Extracting ion chromatograms for the expected isomer masses can reveal hidden, co-eluting peaks.
-
-
Optimize Mobile Phase Selectivity:
-
Solvent Choice: If using a standard acetonitrile/water gradient, switch to methanol/water. The different solvent properties of methanol can alter the selectivity and improve resolution between isomers.
-
Additives: The basic nitrogen atoms in the indoloquinoline scaffold can interact with residual acidic silanols on the silica support, leading to peak tailing.[2]
-
Add a basic modifier like 0.1% triethylamine (TEA) or 0.1% ammonia to the mobile phase to mask these silanols.
-
Alternatively, for acidic indoloquinolines (e.g., those with a carboxylic acid substituent), add 0.1% formic acid or acetic acid to suppress ionization and improve peak shape.[3]
-
-
-
Explore Alternative Stationary Phases:
-
If modifying the mobile phase is insufficient, changing the stationary phase chemistry is the next logical step.[1]
-
Phenyl-Hexyl Column: The pi-pi interactions afforded by a phenyl-based stationary phase can provide a different selectivity for aromatic isomers compared to the hydrophobic interactions of a C18 column.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a unique selectivity profile based on dipole-dipole, pi-pi, and hydrophobic interactions, which can be highly effective for separating positional isomers.
-
-
Adjust Temperature:
-
Varying the column temperature can influence selectivity.[4] Start by decreasing the temperature from ambient to 15°C, and then increase it to 40°C. Lower temperatures often enhance resolution, but higher temperatures can improve peak shape and reduce viscosity.
-
Issue 2: Degradation of Indolo[3,2-c]quinoline on Silica Gel
Scenario: During flash chromatography on standard silica gel, you notice the appearance of new, often more polar, spots on your TLC plates after the sample has been loaded onto the column. You also experience low recovery of your desired product.
Causality: The acidic nature of standard silica gel can lead to the degradation of sensitive indolo[3,2-c]quinoline derivatives. The Lewis acid sites on the silica surface can catalyze hydrolysis, elimination, or rearrangement reactions, particularly with compounds bearing labile functional groups.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine by volume.[2] Mix thoroughly and then pack the column. This will neutralize the acidic sites on the silica surface.
-
Alternatively, use a pre-treated, base-deactivated silica gel, which is commercially available.
-
-
Switch to an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic, acid-sensitive compounds.[2] Start with a Brockmann activity II or III neutral alumina.
-
Reverse-Phase Flash Chromatography: If your compound is sufficiently non-polar, consider using C18-functionalized silica for flash chromatography. This avoids the acidity issues of normal-phase silica.
-
-
Minimize Contact Time:
-
Use a shorter column and a faster flow rate to reduce the residence time of your compound on the stationary phase.
-
Dry-load your sample onto a small amount of Celite or deactivated silica rather than pre-adsorbing it onto a large amount of silica gel, which can prolong contact with the acidic surface.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My indolo[3,2-c]quinoline was synthesized as a racemic mixture. How can I separate the enantiomers?
A1: The separation of enantiomers requires a chiral environment. Standard chromatographic techniques will not resolve them.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a good starting point. Screen different mobile phases, typically hexane/isopropanol or hexane/ethanol mixtures for normal phase, or acetonitrile/methanol with additives for reverse phase.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, alternative to HPLC for chiral separations.[5][6] It typically provides faster separations and is more environmentally friendly ("greener") due to the use of supercritical CO2 as the main mobile phase component.[7] The same chiral columns used for HPLC can often be used for SFC.
-
Diastereomeric Salt Crystallization: If your indolo[3,2-c]quinoline has a basic or acidic handle, you can react it with a chiral acid or base to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The chiral auxiliary is then removed to yield the pure enantiomers.
Q2: I am trying to purify two regioisomers that are inseparable on TLC. What should I do?
A2: Inseparable spots on TLC indicate very similar polarities, a common issue with regioisomers.[8]
-
Try Different TLC Plates: Before moving to column chromatography, test your separation on different types of TLC plates, such as alumina or reverse-phase C18 plates. This can quickly indicate a more suitable stationary phase for column chromatography.[8]
-
Employ Preparative HPLC: This is often the most effective solution. The high efficiency of HPLC columns can resolve isomers that are inseparable by flash chromatography. Refer to the troubleshooting guide above for optimizing your HPLC method.
-
Consider Derivatization: If a functional group is present, you can temporarily derivatize your mixture of isomers. The resulting derivatives may have different physical properties that allow for easier separation. After purification, the protecting group is removed.
-
Fractional Crystallization: If your isomeric mixture is crystalline, you may be able to separate the components by carefully choosing a solvent system for fractional crystallization. This is often a trial-and-error process but can be very effective for large-scale purifications.
Q3: My indolo[3,2-c]quinoline seems to be unstable at room temperature in certain solvents. How does this affect purification?
A3: Compound stability is a critical factor in purification.
-
Thermal Stability: Some indolo[3,2-c]quinoline derivatives have limited thermal stability.[9] Avoid high temperatures during solvent removal (use a rotary evaporator with a water bath at or below 40°C). If using HPLC, be mindful of the column temperature, as higher temperatures can accelerate degradation.
-
Solvent Stability: If you suspect degradation in a particular solvent, confirm this by dissolving a small amount of your purified compound in that solvent and monitoring its purity over time by TLC or LC-MS. Choose solvents for your purification in which your compound is stable for at least the duration of the purification process.
-
pH Stability: The stability of your compound may be pH-dependent. If you are using acidic or basic modifiers in your mobile phase, ensure your compound is stable under these conditions. You can test this by spotting a solution of your compound with the modifier on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear.
Section 3: Data and Protocols
Table 1: Starting Conditions for HPLC Method Development for Regioisomer Separation
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (PFP) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | PFP (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Methanol | Acetonitrile |
| Gradient | 10-95% B over 20 min | 10-95% B over 20 min | 10-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C | 40°C |
Protocol 1: General Procedure for Deactivating Silica Gel for Flash Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, create a slurry of the silica gel in the initial, least polar solvent you plan to use for your chromatography (e.g., hexane).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1-2% v/v (e.g., add 1-2 mL of TEA for every 100 mL of slurry solvent).
-
Stir the slurry gently for 5-10 minutes to ensure even mixing.
-
Pack the column with the slurry as you normally would.
-
Equilibrate the column with your starting eluent before loading the sample.
Section 4: Visualizing Purification Workflows
Diagram 1: Troubleshooting Workflow for Co-eluting Isomers
Caption: A logical workflow for resolving co-eluting isomers in HPLC.
Diagram 2: Decision Tree for Stationary Phase Selection
Caption: A decision tree for selecting the appropriate stationary phase.
References
-
Sezgin, M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. International Journal of Chemistry and Technology. Available at: [Link]
-
Guedes da Silva, M. F. C., et al. (2015). Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. Journal of Biological Inorganic Chemistry, 20(4), 693-709. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). A new methodology for the synthesis of indolo[3,2-c]quinolines 197–199. ResearchGate. Available at: [Link]
-
Priebe, W., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules, 29(5), 981. Available at: [Link]
-
Reddy, C. R., et al. (2015). Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization. Tetrahedron Letters, 56(38), 5275-5279. Available at: [Link]
-
Walczak, M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-129. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). A convenient synthetic approach to 11H-indolo[3,2-c]quinoline framework via Friedlander condensation and Cadogan cyclization. ResearchGate. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
-
Regalado, E. L., et al. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International, 20(1). Available at: [Link]
-
Reddy, C. R., et al. (2019). Tunable Synthesis of Indolo[3,2- c ]quinolines or 3-(2-Aminophenyl)quinolines via Aerobic/Anaerobic Dimerization of 2-Alkynylanilines. ResearchGate. Available at: [Link]
-
Ukegawa, K., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Journal of the Japan Petroleum Institute, 65(4), 169-176. Available at: [Link]
-
Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
-
Iovine, V., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(2), 841. Available at: [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 615-620. Available at: [Link]
-
Polite, L. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Wahab, M. F., et al. (2018). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. Available at: [Link]
-
Reddy, C. R., et al. (2016). Facile Synthesis of 11H-Indolo[3,2-c]quinolines Through Pictet–Spengler Cyclization and Aromatization by Oxygen. ResearchGate. Available at: [Link]
-
Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8107-8124. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Shishkina, I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Oral Bioavailability of Quinoline-Based Drugs
Welcome to the technical support center dedicated to addressing the challenges associated with the poor oral bioavailability of quinoline-based drugs. This guide is designed for researchers, scientists, and drug development professionals actively working in this area. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction: The Quinoline Bioavailability Challenge
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1] Despite their therapeutic potential, many quinoline-based compounds suffer from poor oral bioavailability, which can significantly hinder their clinical development and efficacy.[2] This poor bioavailability often stems from a combination of factors, including low aqueous solubility, inadequate dissolution rate, and extensive first-pass metabolism.[3][4]
This guide provides a structured approach to understanding and overcoming these challenges, moving from the foundational principles of bioavailability to practical, hands-on strategies for formulation and analysis.
Part 1: Troubleshooting Guide - Navigating Experimental Hurdles
This section is formatted as a series of questions and answers to directly address common issues encountered during the development of orally administered quinoline-based drugs.
Solubility and Dissolution Issues
Q1: My quinoline compound shows extremely low solubility in aqueous media, leading to inconsistent dissolution profiles. What are my immediate troubleshooting steps?
A1: This is a very common starting point. The low aqueous solubility of many quinoline derivatives is a primary rate-limiting step for oral absorption.[5] Here’s a systematic approach to troubleshoot this:
-
Verify Solid-State Properties:
-
Causality: The crystalline form (polymorph) of your drug can significantly impact its solubility and dissolution rate. Different polymorphs have different lattice energies, and the amorphous form is generally more soluble than its crystalline counterparts.
-
Action: Characterize the solid-state properties of your compound using techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to assess its melting point and crystallinity. Inconsistencies in these properties between batches can explain variable dissolution.
-
-
pH-Solubility Profile:
-
Causality: Quinolines are basic compounds due to the nitrogen atom in the heterocyclic ring. Their solubility is therefore highly dependent on pH. They are generally more soluble in acidic environments where the nitrogen can be protonated.
-
Action: Determine the pH-solubility profile of your drug. Shake-flask solubility studies at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids) are crucial. This will inform whether a formulation strategy should focus on maintaining a low pH microenvironment.
-
-
Initial Formulation Screening:
-
Causality: If intrinsic solubility is the issue, formulation strategies that enhance solubility are necessary.
-
Action: Begin with simple formulation approaches. Screen various pharmaceutically acceptable excipients for their ability to improve solubility. This can include co-solvents, surfactants, and complexing agents like cyclodextrins.
-
Q2: My dissolution results are highly variable and not reproducible, even with the same formulation. What could be the cause?
A2: High variability in dissolution testing is a frequent and frustrating problem. The issue often lies in the details of the experimental setup or the formulation itself.
-
Dissolution Medium Preparation:
-
Apparatus and Sampling:
-
Causality: Improper setup of the dissolution apparatus or inconsistent sampling techniques can introduce significant error.[9]
-
Action:
-
Verify that the dissolution apparatus is level and that the stirring elements are centered and at the correct height.
-
Standardize the sampling location and technique. Ensure that the sampling probe does not disturb the hydrodynamics of the vessel.[9]
-
Validate your sample filtration process to ensure the drug does not adsorb to the filter.[9]
-
-
-
Formulation Homogeneity:
-
Causality: For solid formulations, inadequate mixing of the drug with excipients can lead to non-uniform drug distribution and, consequently, variable dissolution.
-
Action: Assess the content uniformity of your formulation. If it's poor, optimize your blending process.
-
Permeability and Absorption Challenges
Q3: My quinoline compound has good solubility in my formulation, but it still shows low permeability in Caco-2 assays. How can I troubleshoot this?
A3: This indicates that the issue may not be solubility-limited, but rather permeability-limited. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.
-
Efflux Transporter Involvement:
-
Causality: Many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the lumen, reducing net absorption.
-
Action: Conduct bi-directional Caco-2 permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. If efflux is confirmed, consider co-formulating with a known P-gp inhibitor (in a research setting) or modifying the drug structure to reduce its affinity for the transporter.
-
-
Poor Passive Diffusion:
-
Causality: The physicochemical properties of the drug, such as high molecular weight or a large number of hydrogen bond donors, can limit its ability to passively diffuse across the cell membrane, as suggested by Lipinski's Rule of Five.[2]
-
Action: Review the molecular properties of your compound. If it has unfavorable characteristics for passive diffusion, formulation strategies that can open tight junctions (with caution) or utilize alternative absorption pathways may be necessary.
-
-
Metabolism within Caco-2 Cells:
-
Causality: Caco-2 cells express some metabolic enzymes. It's possible your compound is being metabolized as it crosses the cell monolayer.
-
Action: Analyze the receiver compartment for the presence of metabolites using LC-MS/MS. If metabolism is significant, this suggests that your compound may be susceptible to first-pass metabolism in the intestine.
-
In Vivo Pharmacokinetic Issues
Q4: After oral administration in an animal model, the plasma concentration of my quinoline drug is much lower than expected based on in vitro data. What are the likely reasons?
A4: A discrepancy between in vitro and in vivo data is a common challenge in drug development and often points to complex physiological factors that are not fully captured by in vitro models.[10]
-
Extensive First-Pass Metabolism:
-
Causality: The drug may be extensively metabolized in the liver (hepatic first-pass metabolism) before it reaches systemic circulation.[11] Quinine, for example, is primarily metabolized by CYP3A4 and CYP2C19 in the liver.[12]
-
Action:
-
Conduct an intravenous (IV) administration study in the same animal model to determine the absolute bioavailability. A low absolute bioavailability despite good absorption suggests high first-pass metabolism.
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes.
-
-
-
Poor In Vivo Dissolution/Solubility:
-
Causality: The in vivo environment is more complex than a simple dissolution bath. Factors like gastric emptying, intestinal transit time, and the presence of bile salts can influence drug dissolution and solubility.[13]
-
Action: Consider more biorelevant in vitro dissolution models, such as those that simulate the fasted and fed states (FaSSIF and FeSSIF media). These can provide a better prediction of in vivo performance.
-
-
Instability in the Gastrointestinal Tract:
-
Causality: The drug may be chemically unstable in the acidic environment of the stomach or enzymatically degraded in the intestine.
-
Action: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If instability is an issue, enteric-coated formulations that protect the drug in the stomach may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies for improving the oral bioavailability of quinoline-based drugs?
A1: Several strategies have proven effective, and the choice depends on the specific properties of the drug.[3][14]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at the molecular level.[15][16] This technique can enhance solubility and dissolution by reducing particle size, improving wettability, and converting the drug to an amorphous state.[16]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), can improve the solubility of lipophilic drugs and enhance their absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[17][18][19]
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[20][21][22][23] Nanoformulations can also be designed for targeted delivery.[21]
-
Prodrug Strategies: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[24] This approach can be used to improve solubility, permeability, and metabolic stability.[24][25]
Q2: How do I choose between different formulation strategies?
A2: The selection of a formulation strategy should be guided by a thorough understanding of the drug's physicochemical and biopharmaceutical properties.
| Challenge | Primary Strategy to Consider | Rationale |
| Poor Aqueous Solubility | Solid Dispersions, Nanocrystals | Increases surface area and/or creates an amorphous form, enhancing dissolution rate. |
| High Lipophilicity (Poor Wetting) | Lipid-Based Formulations (SEDDS) | The formulation self-emulsifies in the GI tract, presenting the drug in a solubilized state. |
| Extensive First-Pass Metabolism | LBDDS, Prodrugs | LBDDS can promote lymphatic absorption, bypassing the liver. Prodrugs can be designed to be resistant to first-pass metabolism. |
| Poor Permeability (Efflux Substrate) | Prodrugs, Co-formulation with inhibitors | Prodrugs can be designed to not be recognized by efflux transporters. Inhibitors can block the action of these transporters. |
Q3: What are the key in vitro and in vivo models for assessing the bioavailability of quinoline-based drugs?
A3: A combination of in vitro, ex vivo, and in vivo models is typically used.[26]
-
In Vitro:
-
Solubility and Dissolution Testing: Essential for initial formulation screening.
-
Caco-2 Permeability Assays: Predicts intestinal permeability and identifies potential efflux transporter substrates.
-
-
Ex Vivo:
-
Everted Gut Sac Model: Uses a segment of the animal intestine to study drug absorption and metabolism in a more physiologically relevant system.[26]
-
-
In Vivo:
Part 3: Experimental Protocols and Visualizations
Workflow for Improving Oral Bioavailability
The following diagram illustrates a systematic workflow for addressing poor oral bioavailability.
Caption: A systematic workflow for the development of oral formulations for poorly bioavailable drugs.
Factors Affecting Oral Bioavailability
This diagram illustrates the key factors that can limit the oral bioavailability of a drug.
Caption: Interplay of factors influencing oral drug bioavailability.
Protocol: Bi-directional Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a quinoline compound and to assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.
-
-
Transport Buffer:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and adjust the pH to 7.4 for the basolateral side and 6.5 for the apical side to mimic physiological conditions.
-
-
Experiment:
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
Interpretation:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp (A-B) = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s
-
Active Efflux: Efflux Ratio > 2
References
-
Quinine - Wikipedia. Available at: [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - MDPI. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central. Available at: [Link]
-
bioavailability & bioequivalence testing protocol. Available at: [Link]
-
Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed. Available at: [Link]
-
Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. Available at: [Link]
-
Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Dissolution Failure Investigation - Agilent. Available at: [Link]
-
Exploring the Role of Nanotechnology in Enhancing Drug Bioavailability - ResearchGate. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. Available at: [Link]
-
Lipid-Based Drug Delivery Systems - PMC - NIH. Available at: [Link]
-
Bioavailability testing protocol | PPTX - Slideshare. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available at: [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. Available at: [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Selvita. Available at: [Link]
-
(PDF) Quinoline-Based Antifungals - ResearchGate. Available at: [Link]
-
Comprehensive insights on lipid-based drug delivery systems - CAS.org. Available at: [Link]
-
Fundamental aspects of solid dispersion technology for poorly soluble drugs. Available at: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. Available at: [Link]
-
(PDF) FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW - ResearchGate. Available at: [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
-
Dissolution Method Troubleshooting. Available at: [Link]
-
Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC - NIH. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - ResearchGate. Available at: [Link]
-
Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]
-
Dissolution Failure Investigation: Troubleshooting Guide - Studylib. Available at: [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed Central. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. studylib.net [studylib.net]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. Quinine - Wikipedia [en.wikipedia.org]
- 13. Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog [oreateai.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. mdpi.com [mdpi.com]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive insights on lipid-based drug delivery systems | CAS [cas.org]
- 20. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
- 23. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. selvita.com [selvita.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Cytotoxic Potency of Indolo[3,2-c]quinoline Derivatives
Welcome to an in-depth comparative analysis of indolo[3,2-c]quinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The rigid, planar tetracyclic structure of the indoloquinoline core makes it an ideal scaffold for interacting with biological macromolecules, particularly nucleic acids.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a granular look at the structure-activity relationships (SAR) that dictate the cytotoxic potential of these molecules. We will dissect experimental data, focusing on IC50 values, and provide the robust methodologies required to validate these findings in your own research.
The Primary Mechanism of Action: Targeting Topoisomerases
Indolo[3,2-c]quinoline derivatives primarily exert their anticancer effects by targeting DNA topoisomerases, crucial enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[3][4] By inhibiting Topoisomerase I (Topo I) and/or Topoisomerase II (Topo II), these compounds prevent the re-ligation of DNA strands after the initial cleavage step. This leads to an accumulation of stable drug-enzyme-DNA ternary complexes, which are obstacles to the replication fork. The ultimate result is the induction of DNA fragmentation, cell cycle arrest, and apoptosis.[3][4] The planar indoloquinoline system is believed to intercalate between DNA base pairs, stabilizing this ternary complex and enhancing its cytotoxic effect.[5][6]
Caption: Mechanism of Indolo[3,2-c]quinoline Cytotoxicity via Topoisomerase Inhibition.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the cytotoxic and enzyme-inhibitory activities of various indolo[3,2-c]quinoline derivatives against several human cancer cell lines and topoisomerase enzymes. This data provides a clear framework for understanding the structure-activity relationships within this chemical class.
Table 1: Cytotoxicity (IC50) Against Human Cancer Cell Lines
| Compound/Derivative | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Series 1: 6-Amino Derivatives | ||||
| Compound 5g | 6-amino, diverse groups on quinoline ring | MV4-11 (Leukemia) | < 0.9 | [1][4] |
| Cisplatin (Control) | - | MV4-11 (Leukemia) | 2.36 | [1][4] |
| Series 2: Alkylamino Derivatives | ||||
| Compound 20a | 6-(2-phenylethylamino) | HeLa (Cervical) | 0.52 | [3] |
| Compound 20a | 6-(2-phenylethylamino) | Detroit 551 (Normal) | 19.32 | [3] |
| C6 Alkylamino Series | - | HeLa, A549, SKHep | < 2.17 | [3] |
| Series 3: Bis-Indoloquinolines | ||||
| Compound 25 | N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine | HeLa, A549, SKHep | More active than Doxorubicin | [3] |
| Series 4: Indolo[2,3-b]quinoline Conjugates | ||||
| Conjugate 2 | 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl | AsPC-1 (Pancreatic) | 0.336 | [7] |
| Conjugate 2 | 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl | BxPC-3 (Pancreatic) | 0.347 | [7] |
Table 2: Topoisomerase I & II Inhibition
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 5g | Topoisomerase I | 2.9 | [1][4] |
| Camptothecin (Control) | Topoisomerase I | 1.64 | [1][4] |
| Compound 8 | Topoisomerase II | 6.82 | [1][4] |
| Doxorubicin (Control) | Topoisomerase II | 6.49 | [1][4] |
Structure-Activity Relationship (SAR) Insights:
-
C6 Substitutions are Critical: The data strongly suggest that substitutions at the C6 position are pivotal for potent cytotoxicity. Simple anilino-substitutions show modest activity, but the introduction of hydroxyl groups or, more significantly, alkylamino side chains dramatically enhances potency.[3]
-
Side Chain Characteristics Matter: For C6-alkylamino derivatives, compounds like 20a demonstrate high potency against cancer cells with an impressive selectivity index compared to normal fibroblast cells (IC50 of 0.52 µM vs 19.32 µM).[3] This highlights the importance of the side chain's length and nature in mediating selective cytotoxicity.
-
Dimerization Enhances Potency: The bis-indoloquinoline 25 was found to be more active than the standard chemotherapeutic agent Doxorubicin, indicating that linking two indoloquinoline cores can significantly boost antiproliferative effects.[3] This is likely due to enhanced DNA binding affinity.
-
Direct Enzyme Inhibition: Compounds 5g and 8 demonstrate direct inhibition of Topoisomerase I and II, respectively, with potencies comparable to well-known inhibitors Camptothecin and Doxorubicin.[1][4] This confirms that topoisomerase inhibition is a primary mechanism of action for this class of compounds.
Experimental Protocols: A Foundation for Trustworthy Data
The reliability of any IC50 comparison hinges on the quality and consistency of the experimental methodology. Here, we provide detailed, self-validating protocols for the key assays discussed.
Protocol 1: IC50 Determination via MTT Cell Viability Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Caption: Standardized workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000-10,000 cells/well in 100 µL of complete culture medium). Include wells for untreated controls and solvent controls (e.g., DMSO).[8][9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach firmly.
-
Compound Preparation: Prepare a stock solution of the indolo[3,2-c]quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8] Visually confirm the formation of purple formazan precipitate using an inverted microscope.
-
Solubilization: Aspirate the culture medium containing MTT. Immediately add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Quantification: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[10]
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay directly measures the enzymatic activity of Topo I. The enzyme relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL) containing:
-
Enzyme Addition: Add Topoisomerase I enzyme (e.g., 1-2 Units) to the reaction mixture. Include a 'no enzyme' control to visualize the migration of untreated supercoiled DNA. A known inhibitor like Camptothecin should be used as a positive control.[11]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (like EDTA) and a DNA loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV illumination.
-
Analysis: In the control lane (enzyme, no inhibitor), the supercoiled DNA band should be converted to a series of slower-migrating relaxed topoisomers.[11] In the presence of a potent inhibitor, the DNA will remain predominantly in its faster-migrating supercoiled form.
Conclusion and Future Directions
The comparative analysis of IC50 values clearly demonstrates that the indolo[3,2-c]quinoline scaffold is a highly promising platform for the development of potent anticancer agents. The structure-activity relationships highlight that strategic modifications, particularly at the C6 position and through dimerization, can yield compounds with low micromolar to nanomolar efficacy and favorable selectivity for cancer cells.[3][7]
Future research should focus on optimizing the pharmacokinetic properties of the most potent derivatives to improve their in vivo efficacy and safety profiles. The pronounced activity against pancreatic cancer cell lines is particularly noteworthy and warrants further investigation in preclinical models.[7] By continuing to explore the rich chemistry of the indolo[3,2-c]quinoline core, the scientific community can move closer to developing novel, effective therapeutics targeting the fundamental machinery of cancer cell proliferation.
References
-
Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. PubMed Central.[Link]
-
Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.[Link]
-
The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI.[Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.[Link]
-
Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. RSC.[Link]
-
Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives. ScienceDirect.[Link]
-
Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.[Link]
-
Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. PubMed.[Link]
-
Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity. PubMed.[Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol.[Link]
-
MTT assay to determine the IC50 value of the different drugs and... ResearchGate.[Link]
-
Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. ResearchGate.[Link]
-
Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors | Request PDF. ResearchGate.[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]
-
Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. NIH National Center for Biotechnology Information.[Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH National Center for Biotechnology Information.[Link]
-
synthesis and evaluation of topoisomerase i inhibitors possessing the 5,13-dihydro-6h-benzo. J-STAGE.[Link]
-
Quinine. Wikipedia.[Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.[Link]
Sources
- 1. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. atcc.org [atcc.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
